1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane

Übersicht

Beschreibung

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane (referred to as BisF17 in some studies for brevity) is a fluorinated organosilicon compound characterized by its two heptadecafluoroalkyl chains attached to a tetramethyldisiloxane backbone. This structure confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it valuable in advanced material science and analytical chemistry. Key applications include:

- Nanostructure-initiator mass spectrometry (NIMS): BisF17 serves as a critical initiator liquid for preparing NIMS surfaces, enabling high-sensitivity detection of biomolecules with low background noise .

- Hydrophobic coatings: Its fluorinated chains enhance surface hydrophobicity in materials used for biomedical devices and marine antifouling coatings .

- Enzyme activity assays: The compound’s fluorinated tags reduce steric hindrance in enzyme-substrate interactions, improving signal-to-noise ratios in analytical workflows .

BisF17 is commercially available from suppliers like Gelest Inc. and is synthesized via hydrosilylation or thiol-epoxy click reactions, as demonstrated in studies involving sulfur-containing disiloxanes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane can be synthesized through the reaction of fluorinated compounds with silane compounds . A common method involves the reaction of heptadecafluorodecyltrimethoxysilane with tetramethyldisiloxane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under precise conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the fluorinated groups are replaced by other functional groups.

Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other by-products.

Common Reagents and Conditions

Catalysts: Common catalysts used in the reactions of this compound include acids and bases, which facilitate the hydrolysis and substitution reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis can yield silanols, while substitution reactions can produce a variety of fluorinated derivatives .

Wissenschaftliche Forschungsanwendungen

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane involves its ability to form a hydrophobic barrier on surfaces. This barrier reduces surface energy and prevents the adhesion of water and other polar substances . The compound’s fluorinated groups interact with non-polar surfaces, creating a stable and durable coating .

Vergleich Mit ähnlichen Verbindungen

The following table and analysis compare BisF17 with structurally or functionally related disiloxanes and fluorinated siloxanes:

Key Differences and Research Findings

Hydrophobicity and Surface Activity BisF17 outperforms non-fluorinated analogs like hexamethyldisiloxane due to its perfluorinated chains, which lower surface energy significantly. For example, HT (a related fluorosilane) achieves a contact angle of ~105°, while BisF17 exceeds 110° due to its disiloxane backbone and dual fluorinated chains . In marine coatings, BisF17-based hybrids exhibit longer-lasting hydrophobicity compared to polydimethylsiloxane (PDMS) due to resistance to hydrolysis and biofilm adhesion .

Thermal and Chemical Stability

- BisF17’s thermal stability (>200°C) surpasses that of 1,3-divinyltetramethyldisiloxane (~150°C) and 1,3-bis(chloromethyl) derivatives, attributed to strong C-F bonds and siloxane backbone rigidity .

- Hexamethyldisiloxane, while volatile, degrades at lower temperatures (~100°C), limiting its use in high-temperature applications .

Analytical Performance In NIMS, BisF17’s fluorinated initiator enables detection limits as low as 500 attomoles, outperforming non-fluorinated initiators like PDMS, which suffer from higher background noise .

Synthetic Flexibility

- Unlike reactive derivatives (e.g., 1,3-divinyltetramethyldisiloxane), BisF17 is typically used as an end-product due to its inertness. However, its synthesis via thiol-epoxy click reactions allows functionalization with sulfur-containing groups for tailored fluorescence properties .

Biologische Aktivität

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane (CAS Number: 129498-18-6) is a fluorinated siloxane compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

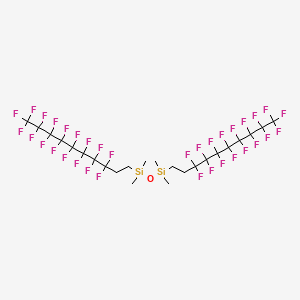

Molecular Structure

The molecular formula for this compound is C24H26F28OSi2. It features a complex structure with multiple fluorinated groups that contribute to its hydrophobic characteristics and stability in various environments.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 918.589 g/mol |

| Density | Approx. 1.407 g/mL |

| LogP | 12.429 |

| Refractive Index | 1.3419 |

These properties indicate that the compound is highly hydrophobic due to the presence of fluorinated chains, which significantly influence its biological interactions.

The biological activity of this compound primarily stems from its ability to modify surface properties of biological materials. Its hydrophobic nature allows it to interact with lipid membranes and proteins, potentially affecting cellular processes.

Toxicological Studies

Research has indicated that compounds similar to this compound can exhibit varying degrees of toxicity depending on concentration and exposure duration. For instance:

- Cell Viability Assays: Studies using human cell lines have shown that at low concentrations, the compound does not significantly affect cell viability; however, higher concentrations lead to cytotoxic effects.

- In Vivo Studies: Animal models have demonstrated that prolonged exposure can result in organ toxicity and alterations in metabolic pathways.

Case Studies

Case Study 1: Surface Modification in Biomedical Applications

A study focused on the use of fluorinated siloxanes for creating hydrophobic surfaces on medical implants demonstrated that coatings made from similar compounds improved biocompatibility and reduced bacterial adhesion. The application of this compound in such coatings could enhance the longevity and effectiveness of implants by minimizing infection risks.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental persistence of fluorinated compounds found that this compound exhibited low biodegradability. This raises concerns about its accumulation in ecosystems and potential effects on wildlife.

Summary of Key Findings

- Hydrophobicity: The compound's high LogP value indicates significant hydrophobic characteristics which can be exploited in various applications.

- Biocompatibility: Preliminary studies suggest potential for use in medical devices due to enhanced surface properties.

- Toxicity Concerns: While beneficial in some applications, there are notable toxicity risks associated with higher concentrations.

Future Research Directions

Further studies are needed to explore:

- Long-term effects of exposure in both human and ecological contexts.

- Development of safer derivatives with reduced environmental impact.

- Mechanistic studies to fully understand interactions at the cellular level.

Q & A

Basic Questions

Q. What are the primary research applications of 1,3-bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane in academic studies?

The compound is widely used in two key areas:

- Nanostructure-Initiator Mass Spectrometry (NIMS): It serves as a fluorinated "initiator" material due to its ability to enhance ionization efficiency and reduce background noise. This enables high-sensitivity detection of biomolecules (e.g., carbohydrates, steroids) at ultralow concentrations (e.g., 500 amole with S/N ≥ 20) .

- Anti-fouling Coatings: Its fluorinated chains and siloxane backbone contribute to hydrophobic and fouling-release properties in marine coatings. Hybrid coatings combining polydimethylsiloxane (PDMS) with this compound exhibit stable surface energy (<25 mN/m) even after prolonged water immersion .

Q. How does the chemical structure of this compound influence its functionality in surface modifications?

The molecule features:

- Heptadecafluoroalkyl chains: These provide extreme hydrophobicity (low surface energy) due to strong C-F bonds, critical for anti-wetting and anti-fouling applications .

- Tetramethyldisiloxane backbone: Enhances flexibility and compatibility with polymers like PDMS, enabling uniform coating deposition and mechanical durability .

- Fluorinated tags in NIMS: Facilitate desorption/ionization by reducing non-specific binding and improving signal-to-noise ratios (>100) in mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize experimental design when using this compound in NIMS substrates?

Key methodological considerations include:

- Linker integration: Introducing a 5-carbon spacer between the fluorinated tag and analyte reduces steric hindrance, improving enzyme binding and ionization efficiency .

- Surface preparation: NIMS substrates are fabricated by spin-coating the compound onto etched silicon wafers. Optimal thickness (~1–2 µm) ensures consistent desorption properties .

- Sensitivity validation: Calibrate detection limits using internal standards (e.g., isotopically labeled glucose) to achieve reproducible S/N ratios at femtomole levels .

Q. What advanced techniques are used to characterize surface modifications involving this compound?

Researchers employ:

- Contact angle goniometry: Measures hydrophobicity (e.g., water contact angles >150° for superhydrophobic coatings) .

- Atomic Force Microscopy (AFM): Quantifies surface roughness (Ra <10 nm) and topology to correlate with anti-fouling performance .

- X-ray Photoelectron Spectroscopy (XPS): Confirms fluorine content (>60 atomic%) to validate surface functionalization .

Q. How can contradictory data on surface energy stability in hybrid coatings be resolved?

Discrepancies may arise from:

- Immersion protocols: Coatings tested under static vs. dynamic flow conditions show varying stability. For example, PDMS-FTEOS hybrids maintain hydrophobicity after 30-day static immersion but degrade under shear stress .

- Cross-linking density: Incomplete siloxane cross-linking (via TEOS or FTEOS) reduces durability. FTIR spectroscopy can quantify Si-O-Si network integrity to troubleshoot inconsistencies .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F34OSi2/c1-60(2,7-5-9(25,26)11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)59-61(3,4)8-6-10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVARJIFTROXOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F34OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895665 | |

| Record name | 1,3-Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1026.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129498-18-6 | |

| Record name | 1,3-Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.